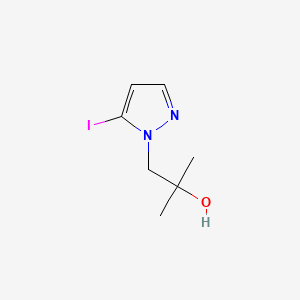

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL

Description

Properties

Molecular Formula |

C7H11IN2O |

|---|---|

Molecular Weight |

266.08 g/mol |

IUPAC Name |

1-(5-iodopyrazol-1-yl)-2-methylpropan-2-ol |

InChI |

InChI=1S/C7H11IN2O/c1-7(2,11)5-10-6(8)3-4-9-10/h3-4,11H,5H2,1-2H3 |

InChI Key |

RUHWHAQZRVAVGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C(=CC=N1)I)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main steps:

Preparation of 5-Iodopyrazole Derivatives

The 5-iodopyrazole core can be synthesized by halogenation of pyrazole or by diazotization of 5-aminopyrazole followed by halide substitution using copper(I) iodide salts.

Halogenation via Diazotization:

According to patent WO2014130409A2, 5-iodopyrazoles can be prepared by diazotization of 5-aminopyrazoles in the presence of copper(I) iodide salts under controlled conditions. This method allows selective introduction of iodine at the 5-position of the pyrazole ring with good regioselectivity.Direct Iodination:

Alternative iodination methods involve electrophilic substitution using iodine sources, but these may be less selective and yield mixtures.

N-Alkylation of 5-Iodopyrazole

The key step to obtain this compound is the N-alkylation of the 5-iodopyrazole at the N-1 nitrogen with a suitable alkylating agent.

Alkylating Agents:

Methylating agents such as iodomethane, methyl sulfonates (e.g., methyl mesylate or tosylate), or alkyl halides bearing the 2-methyl-propan-2-ol moiety can be used.Reaction Conditions:

The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene. The presence of a base such as potassium carbonate or potassium hydroxide facilitates deprotonation and nucleophilic attack by the pyrazole nitrogen.Catalysts:

In some cases, copper-catalyzed N-arylation or palladium-catalyzed cross-coupling reactions are employed for related pyrazole derivatives, but for simple N-alkylation, base-mediated nucleophilic substitution is preferred.

Representative Experimental Procedure

Based on supporting information from recent literature:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-Aminopyrazole + NaNO2 + CuI in acidic medium | Diazotization and iodination to form 5-iodopyrazole | Moderate to high (varies) |

| 2 | 5-Iodopyrazole + 2-methyl-propan-2-ol derivative (e.g., 2-bromo-2-methyl-propan-1-ol) + K2CO3 in DMF | N-alkylation at N-1 position | 60-85% |

The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate as eluents to isolate the pure this compound as a white solid.

Analysis of Preparation Methods

Advantages and Challenges

Research Discoveries and Optimization

Research indicates that palladium-catalyzed N-arylation reactions with 5-iodopyrazole derivatives can be challenging due to side reactions like reduction of the iodinated pyrazole under prolonged heating.

Copper-catalyzed N-arylation and base-mediated N-alkylation are preferred for better yields and cleaner products.

The choice of base and solvent significantly affects the reaction efficiency; potassium carbonate in DMF is commonly used.

Data Tables Summarizing Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium azide or thiourea under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, reduction may yield deiodinated pyrazoles, and substitution may yield various functionalized pyrazoles.

Scientific Research Applications

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

Key Differences and Implications

Heterocyclic Core: The target compound’s pyrazole ring (vs. imidazole in or triazolo-pyrazine in ) influences electronic properties. The iodine substituent (vs. nitro in or trifluoromethyl in ) increases molecular weight and polarizability, favoring halogen bonding interactions in drug design .

Substituent Effects :

- Nitro groups (as in ) enhance electrophilicity, making the compound reactive in redox environments, whereas iodine offers stability and distinct pharmacokinetic profiles.

- The cyclopropane sulfonyl-piperidine group in introduces conformational rigidity and sulfonamide functionality, critical for protease inhibition .

Molecular Weight and Solubility :

Biological Activity

1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL (CAS: 2940938-02-1) is a chemical compound with potential biological activity, particularly in the context of medicinal chemistry. Its structure includes a pyrazole ring, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.

- IUPAC Name : 1-(5-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol

- Molecular Formula : C7H11IN2O

- Molecular Weight : 266.08 g/mol

- Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an inhibitor and its interaction with biological receptors.

Research indicates that compounds containing pyrazole moieties can act as modulators of neurotransmitter systems, particularly affecting glutamate receptors. The compound may exhibit selective binding to N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and memory function .

Case Study 1: NMDA Receptor Modulation

A study focused on the design and synthesis of N-hydroxypyrazole derivatives demonstrated that these compounds could selectively interact with NMDA receptor subtypes. The findings suggest that modifications to the pyrazole structure can enhance selectivity and efficacy in targeting specific receptor subtypes, which may be applicable to this compound .

Case Study 2: Autotaxin Inhibition

Another relevant area of research involves the inhibition of autotaxin, an enzyme implicated in various pathological conditions. Compounds similar to this compound have shown promise as autotaxin inhibitors, suggesting potential therapeutic applications in treating diseases associated with this enzyme .

Data Table: Biological Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.